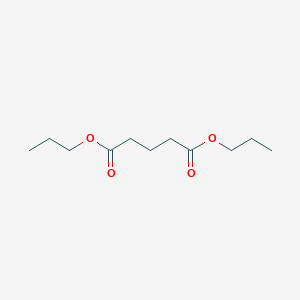
Dipropyl glutarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl glutarate (DPG) is an ester of glutaric acid and propanol. It is a colorless, odorless, and non-toxic liquid that is used in various scientific research applications. DPG is a versatile compound that has been used in the synthesis of various chemicals, including polymers, resins, and plasticizers.
Wissenschaftliche Forschungsanwendungen
Dipropyl glutarate has been used in various scientific research applications, including as a solvent, plasticizer, and lubricant. It is commonly used in the synthesis of polymers, resins, and plasticizers. Dipropyl glutarate is also used as a solvent for the extraction of various compounds, including essential oils and flavors. Additionally, Dipropyl glutarate has been used as a lubricant in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of Dipropyl glutarate is not well understood. However, it is believed that Dipropyl glutarate acts as a plasticizer by reducing the intermolecular forces between polymer chains, thus increasing the flexibility and durability of the polymer. Dipropyl glutarate may also act as a lubricant by reducing friction between surfaces.
Biochemical and Physiological Effects:
Dipropyl glutarate has no known biochemical or physiological effects in humans. However, it has been shown to be toxic to aquatic organisms and may cause skin irritation in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Dipropyl glutarate has several advantages for use in lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. Dipropyl glutarate is also a versatile compound that can be used in various scientific research applications. However, Dipropyl glutarate has some limitations. It is not soluble in water, which may limit its use in some experiments. Additionally, Dipropyl glutarate may interfere with some analytical techniques, such as gas chromatography.
Zukünftige Richtungen
There are several future directions for the use of Dipropyl glutarate in scientific research. One potential application is in the synthesis of biodegradable polymers. Dipropyl glutarate may also be used as a plasticizer in the production of flexible electronics. Additionally, Dipropyl glutarate may have potential applications in the field of drug delivery, as it has been shown to enhance the solubility and bioavailability of some drugs.
Conclusion:
Dipropyl glutarate is a versatile compound that has been used in various scientific research applications. It is synthesized through the esterification reaction of glutaric acid and propanol and has several advantages and limitations for use in lab experiments. While the mechanism of action of Dipropyl glutarate is not well understood, it has been shown to have potential applications in the synthesis of biodegradable polymers, flexible electronics, and drug delivery. Further research is needed to fully understand the potential applications of Dipropyl glutarate in scientific research.
Synthesemethoden
Dipropyl glutarate is synthesized through the esterification reaction of glutaric acid and propanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation. The yield of Dipropyl glutarate can be improved by using excess propanol and removing the water formed during the reaction.
Eigenschaften
CAS-Nummer |
1724-48-7 |
|---|---|
Produktname |
Dipropyl glutarate |
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
dipropyl pentanedioate |
InChI |
InChI=1S/C11H20O4/c1-3-8-14-10(12)6-5-7-11(13)15-9-4-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
IXAVSISAEGUDSL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCCC(=O)OCCC |
Kanonische SMILES |
CCCOC(=O)CCCC(=O)OCCC |
Andere CAS-Nummern |
1724-48-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



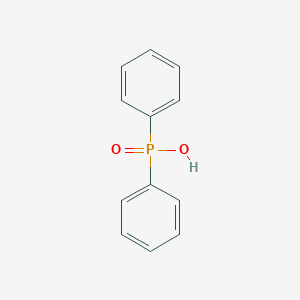
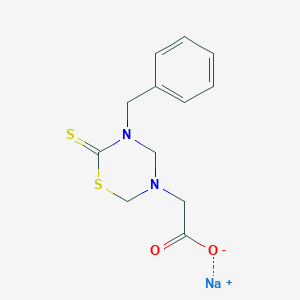
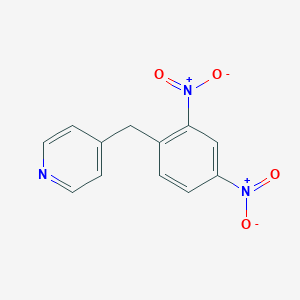
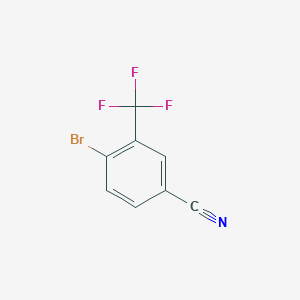
![1,3-Benzenediol, 4-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-](/img/structure/B159306.png)
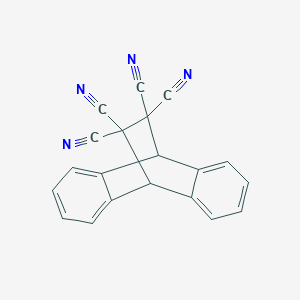
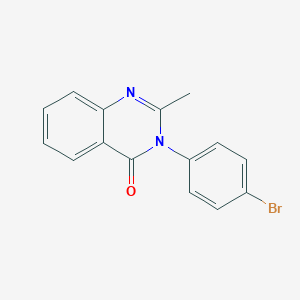
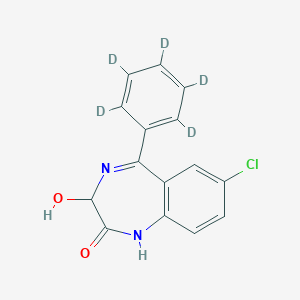
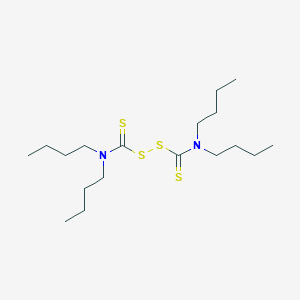
![N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine](/img/structure/B159321.png)
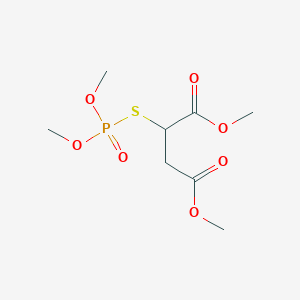
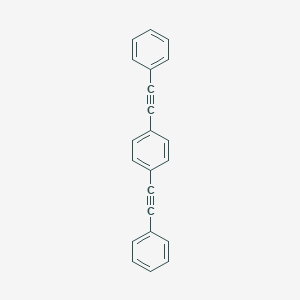
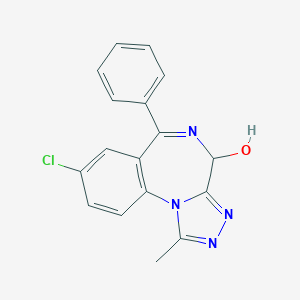
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)